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2,6-Dibutanoylpyrazine - 132855-07-3

2,6-Dibutanoylpyrazine

Catalog Number: EVT-6425148
CAS Number: 132855-07-3
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,6-Dibutanoylpyrazine is a chemical compound with the molecular formula C12_{12}H14_{14}N2_2O2_2. It belongs to the class of pyrazines, which are heterocyclic aromatic compounds containing two nitrogen atoms in a six-membered ring. This compound is notable for its distinct aroma and flavor profile, often described as nutty or chocolate-like, making it of interest in food science and flavor chemistry.

Source

The compound can be derived from various natural and synthetic sources. In nature, it may be found in certain foods and plants, contributing to their flavor characteristics. Synthetic production methods allow for the controlled generation of 2,6-dibutanoylpyrazine for use in various applications.

Classification

2,6-Dibutanoylpyrazine is classified under:

  • Chemical Class: Pyrazines
  • Functional Groups: Ketones (due to the butanoyl groups)
  • Applications: Flavoring agent in food products, potential uses in fragrance formulations.
Synthesis Analysis

Methods

The synthesis of 2,6-dibutanoylpyrazine can be achieved through several methods, including:

  1. Condensation Reactions: One common method involves the condensation of 2,6-dimethylpyrazine with butyric anhydride or butanoic acid in the presence of a catalyst. This reaction typically requires heating and may involve dehydrating agents to drive the reaction to completion.
  2. Acylation Reactions: Another approach utilizes acylation techniques where pyrazine derivatives are acylated using butyric acid derivatives under acidic conditions.

Technical Details

  • Reagents: 2,6-dimethylpyrazine, butyric anhydride or butanoic acid.
  • Catalysts: Acidic catalysts such as sulfuric acid may be used to facilitate the reaction.
  • Conditions: Elevated temperatures (often around 100°C) and controlled atmospheric conditions (inert atmosphere) are typically required to optimize yields.
Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 218.25 g/mol
  • Melting Point: The melting point can vary based on purity but is generally around 50-60°C.
  • Boiling Point: Estimated boiling point is around 300°C under standard atmospheric pressure.
Chemical Reactions Analysis

Reactions

2,6-Dibutanoylpyrazine can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding acids and amines.
  2. Reduction Reactions: The ketone functional groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  3. Oxidation Reactions: The alcohols formed can further be oxidized back to ketones or carboxylic acids.

Technical Details

  • Hydrolysis Reaction Example:
    C12H14N2O2+H2OC4H8O2+C8H10N2+H+\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2+H_2O\rightarrow \text{C}_{4}\text{H}_{8}\text{O}_2+\text{C}_{8}\text{H}_{10}\text{N}_2+H^+
Mechanism of Action

Process

The mechanism by which 2,6-dibutanoylpyrazine exerts its flavor properties involves its interaction with taste receptors on the tongue. The compound's structure allows it to bind effectively with specific receptors responsible for detecting savory and umami flavors.

Data

Studies indicate that compounds similar in structure to 2,6-dibutanoylpyrazine enhance flavor profiles by activating certain G-protein coupled receptors (GPCRs) associated with taste perception.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid.
  • Odor: Characteristic nutty or chocolate-like aroma.
  • Solubility: Soluble in organic solvents such as ethanol and ether; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to strong oxidizing agents.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the carbonyl groups.
Applications

Scientific Uses

  1. Flavoring Agent: Widely used in the food industry to enhance flavors in products such as chocolates, baked goods, and savory dishes.
  2. Fragrance Industry: Employed in perfumery for its unique scent profile.
  3. Research Applications: Studied for its potential effects on taste perception and sensory evaluation methodologies.

Properties

CAS Number

132855-07-3

Product Name

2,6-Dibutanoylpyrazine

IUPAC Name

1-(6-butanoylpyrazin-2-yl)butan-1-one

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

InChI

InChI=1S/C12H16N2O2/c1-3-5-11(15)9-7-13-8-10(14-9)12(16)6-4-2/h7-8H,3-6H2,1-2H3

InChI Key

MAUNARPUMLZDQA-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CN=CC(=N1)C(=O)CCC

Canonical SMILES

CCCC(=O)C1=CN=CC(=N1)C(=O)CCC

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